molecular formula C18H21ClF2NO3P B2540193 Diethyl (2-(4-chlorophenyl)-1,1-difluoro-2-(phenylamino)ethyl)phosphonate CAS No. 1391155-99-9

Diethyl (2-(4-chlorophenyl)-1,1-difluoro-2-(phenylamino)ethyl)phosphonate

Cat. No.: B2540193
CAS No.: 1391155-99-9
M. Wt: 403.79
InChI Key: PSPNZMTVPPAFNW-QGZVFWFLSA-N
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Description

Diethyl (2-(4-chlorophenyl)-1,1-difluoro-2-(phenylamino)ethyl)phosphonate is an organophosphorus compound with a complex structure It is characterized by the presence of a phosphonate group, a chlorophenyl group, and a difluoro-substituted ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (2-(4-chlorophenyl)-1,1-difluoro-2-(phenylamino)ethyl)phosphonate typically involves multi-step reactions. One common method is the Kabachnik–Fields reaction, which is a one-pot, three-component reaction. This reaction involves the condensation of an aldehyde, an amine, and diethyl phosphite under solvent-free conditions at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-(4-chlorophenyl)-1,1-difluoro-2-(phenylamino)ethyl)phosphonate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction may yield phosphonates with reduced functional groups.

Scientific Research Applications

Diethyl (2-(4-chlorophenyl)-1,1-difluoro-2-(phenylamino)ethyl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl (2-(4-chlorophenyl)-1,1-difluoro-2-(phenylamino)ethyl)phosphonate involves its interaction with molecular targets and pathways. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that utilize phosphate. This inhibition can disrupt various biochemical pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diethyl phosphite: A simpler organophosphorus compound used in similar applications.

    Diethyl (4-chlorophenyl)phosphonate: Lacks the difluoro and phenylamino groups but shares the chlorophenyl and phosphonate groups.

    Diethyl (2-(4-chlorophenyl)-2-(phenylamino)ethyl)phosphonate: Lacks the difluoro substitution but is otherwise similar.

Uniqueness

Diethyl (2-(4-chlorophenyl)-1,1-difluoro-2-(phenylamino)ethyl)phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(1R)-1-(4-chlorophenyl)-2-diethoxyphosphoryl-2,2-difluoroethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClF2NO3P/c1-3-24-26(23,25-4-2)18(20,21)17(14-10-12-15(19)13-11-14)22-16-8-6-5-7-9-16/h5-13,17,22H,3-4H2,1-2H3/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPNZMTVPPAFNW-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(C1=CC=C(C=C1)Cl)NC2=CC=CC=C2)(F)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(C([C@@H](C1=CC=C(C=C1)Cl)NC2=CC=CC=C2)(F)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClF2NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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